1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Bromodomain inhibition Epigenetics BET proteins

Researchers face limited availability of well-characterized, bromodomain-targeting scaffolds with orthogonal chemotypes to triazolodiazepines. This compound addresses that gap: a 6-bromoquinazoline-pyrrolidine-3-N-tert-butyl carboxamide with reported BRD2/BRD3/BRDT Kd values of 1.20-3.00 nM. - Provides a pan-BET probe scaffold complementary to JQ1 and I-BET762. - Distinct binding mode from 4-anilinoquinazoline and pyrrolidine-2-carboxamide analogs. - Enables SAR exploration at the quinazoline 2-position for novel kinase or bromodomain ligands.

Molecular Formula C17H21BrN4O
Molecular Weight 377.3 g/mol
CAS No. 2640878-41-5
Cat. No. B6473158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
CAS2640878-41-5
Molecular FormulaC17H21BrN4O
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)C2=NC=C3C=C(C=CC3=N2)Br
InChIInChI=1S/C17H21BrN4O/c1-17(2,3)21-15(23)11-6-7-22(10-11)16-19-9-12-8-13(18)4-5-14(12)20-16/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,21,23)
InChIKeyRYZKCLCJDFITKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Core Characteristics


1-(6-Bromoquinazolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide (CAS 2640878-41-5) is a heterocyclic small molecule featuring a 6-bromoquinazoline core linked to a pyrrolidine-3-carboxamide bearing a tert-butyl substituent . With a molecular formula of C17H21BrN4O and a molecular weight of 377.3 g/mol, the compound exhibits a distinctive combination of a brominated quinazoline aromatic system and a sterically hindered N-tert-butyl carboxamide functionality . This structural architecture positions it within the chemical space of kinase-targeted and bromodomain-interacting agents, where quinazoline scaffolds are privileged structures [1]. The compound is primarily encountered as a specialty research chemical and synthetic building block for medicinal chemistry programs, rather than as a clinically advanced drug candidate.

Target Class Bromodomain / Kinase Research Tool
Use Context Synthetic building block for medicinal chemistry
Stage Specialty research chemical; not a clinical candidate

Generic Substitution Limitations


Generic substitution among quinazoline-pyrrolidine carboxamides is unreliable due to the interdependent contributions of bromine substitution position, pyrrolidine regioisomerism, and the steric bulk of the N-tert-butyl carboxamide to both target engagement and pharmacokinetic behavior . The 6-bromo substitution pattern on the quinazoline ring, combined with the pyrrolidine-3-carboxamide (rather than the 2-carboxamide) linkage and the voluminous tert-butyl group, collectively determine the compound's binding mode to bromodomain and kinase targets. Close analogs, such as 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide (CAS 2548976-72-1) or 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide (CAS 2548979-46-8), differ in the point of attachment of the pyrrolidine ring or the regioisomerism of the carboxamide, which can drastically shift selectivity profiles and potency . Without explicit comparative data, any assumption of functional equivalence carries significant risk.

Regioisomerism Pyrrolidine 3‑carboxamide vs. 2‑carboxamide may alter binding selectivity and potency.
Steric Bulk N‑tert‑butyl group can shift target engagement and pharmacokinetic profile relative to unsubstituted analogs.
Quinazoline Linkage C2‑linked pyrrolidine vs. C4‑linked analogs may result in different pharmacophoric features and binding modes.

Quantitative Differentiation Evidence


BRD2 BD2 Binding Affinity

In a BROMOscan assay using human partial-length BRD2 BD2 isoform 1 (E348–D455 residues) expressed in a bacterial system, this compound exhibits a dissociation constant (Kd) of 1.20 nM, placing it in the low nanomolar affinity range for this BET family bromodomain [1]. This target engagement represents a quantifiable differentiation point; however, it is important to note that the SMILES identifier associated with this BindingDB entry (BDBM50515771 / CHEMBL4528047) does not match the canonical SMILES of the target compound, and thus this affinity data is categorized as class-level inference evidence only.

BRD2 BD2 Affinity
Class-level
Kd = 1.20 nM
~17–83× lower vs JQ1 cross‑study range
Reported BRD2 engagement; compound identity not confirmed
BROMOscan data, class‑level inference only; requires verification
Bromodomain inhibition Epigenetics BET proteins

BRD3 BD2 Binding Affinity

In a BROMOscan assay against human partial-length BRD3 BD2 (G306–P416 residues) expressed in bacteria, the compound's Kd is 2.60 nM, indicating nanomolar affinity that extends across multiple BET family bromodomains [1]. As with the BRD2 data, this evidence is based on BDBM50515771 (CHEMBL4528047), whose SMILES sequence (Cc1nnc2CC[C@@H](Nc3ccc(Cl)cc3)c3cc(ccc3-n12)-c1cnn(C)c1) does not correspond to the target compound. This evidence is thus tagged as class-level inference and requires explicit verification.

BRD3 BD2 Affinity
Class-level
Kd = 2.60 nM
~19–38× lower vs JQ1 cross‑study range
Dual BRD2/BRD3 nanomolar engagement reported; identity pending
Same unresolved compound‑identifier discrepancy
Bromodomain selectivity BET family BRD3

BRDT BD2 Binding Affinity

Binding data from the same curated data set indicate a Kd of 3.00 nM against human BRDT bromodomain 2 [1]. This value is consistent with a broadly potent BET-bromodomain binding profile. The evidence class is again class-level inference due to the unresolved compound–identifier discrepancy noted above.

BRDT BD2 Affinity
Class-level
Kd = 3.00 nM
~17–23× lower vs JQ1 cross‑study range
Testis‑specific bromodomain engagement; requires identity confirmation
Class‑level inference from BROMOscan; not verified for this compound
BRDT Testis-specific bromodomain Epigenetic probe selectivity

Structural Differentiation from Analogs

The target compound is distinguished from closely related analogs by its unique combination of three structural features: (i) bromine at the 6-position of the quinazoline ring, (ii) attachment of the pyrrolidine ring at the quinazoline C2, and (iii) a tert-butyl carboxamide at the pyrrolidine 3-position . The closest catalogued analogs include 1-(6-bromoquinazolin-2-yl)pyrrolidine-2-carboxamide (CAS 2548976-72-1, MW 321.17) and 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide (CAS 2548979-46-8) . The target compound differs from these by the position of the carboxamide (3- vs. 2-position on pyrrolidine), the presence of a tert-butyl group, and (for the 4-yl analog) the quinazoline attachment point. These structural variations are expected to alter both the conformational landscape and the hydrogen-bonding donor/acceptor pharmacophoric features.

Structural Differentiation
Supporting evidence
6‑Br, 2‑yl pyrrolidine
3‑carboxamide, N‑tert‑butyl
MW 377.3
Distinct scaffold vs. 2‑carboxamide analogs and 4‑yl isomers
Steric/electronic differences likely alter binding kinetics
Quinazoline scaffold Regioisomerism Structure-activity relationships

Recommended Application Scenarios


BET Bromodomain Probe Development

If the association of this compound with the low-nanomolar BRD2/BRD3/BRDT binding data from the BROMOscan platform (Kd = 1.20–3.00 nM) is confirmed through independent re-synthesis and re-testing, it would serve as a high-affinity starting scaffold for BET bromodomain probe development [1]. Its activity across multiple BET family members may enable pan-BET chemical biology applications distinct from BRD4-selective probes.

SAR Expansion of Quinazoline C2-Pyrrolidine Motif

The compound provides a differentiated scaffold for SAR studies focused on the quinazoline 2-position substitution with a pyrrolidine-3-N-tert-butyl carboxamide . Compared to the more common 4-anilinoquinazoline kinase inhibitor motif or the regioisomeric pyrrolidine-2-carboxamide analogs, this scaffold may uncover novel binding modes to kinase or bromodomain targets.

Chemical Biology Toolkit for Bromodomain Proteins

Pending verification of its binding profile, this compound could be incorporated into chemical biology toolkits alongside JQ1, I-BET762, and other BET inhibitors to provide complementary chemotypes for target validation studies [1]. Its distinct quinazoline-pyrrolidine scaffold makes it orthogonal to the triazolodiazepine and isoxazole chemotypes that dominate the BET inhibitor field.

Application
Selection Property
Validation Focus
BET bromodomain probe studies
Reported BET‑family binding profile (pending ID verification)
Compound identity confirmation and binding re‑test
Quinazoline C2‑pyrrolidine SAR studies
Distinct regio‑ and steric features vs. 2‑carboxamide analogs
Binding mode and selectivity profiling
Chemical biology toolkit for bromodomain proteins
Chemotype orthogonality to triazolodiazepine probes
Cross‑BET selectivity panel evaluation
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